1-(Trifluoromethyl)-2-naphthonitrile
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Overview
Description
1-(Trifluoromethyl)-2-naphthonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-2-naphthonitrile can be synthesized through various methods, including:
Trifluoromethylation of Naphthonitrile:
Direct Fluorination: Another method involves the direct fluorination of a naphthonitrile derivative using fluorinating agents like sulfur tetrafluoride or antimony trifluoride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Substituted naphthonitriles with various functional groups.
Scientific Research Applications
1-(Trifluoromethyl)-2-naphthonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-naphthonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2-benzonitrile
- 1-(Trifluoromethyl)-2-phenylacetonitrile
- 1-(Trifluoromethyl)-2-pyridinenitrile
Comparison: 1-(Trifluoromethyl)-2-naphthonitrile is unique due to its naphthalene ring structure, which provides additional aromatic stability and potential for π-π interactions compared to its benzene or pyridine analogs . This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H6F3N |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChI Key |
OOCMRGFRDOWLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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